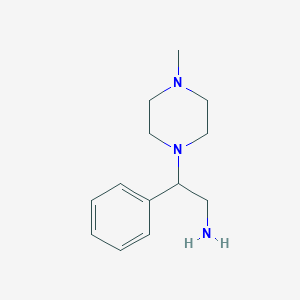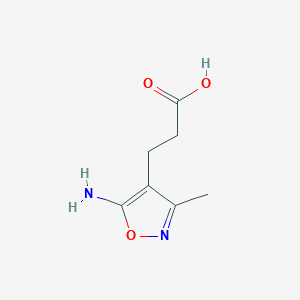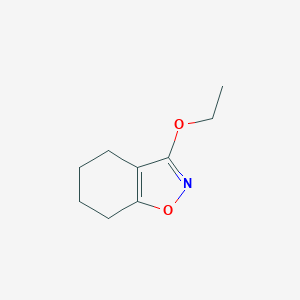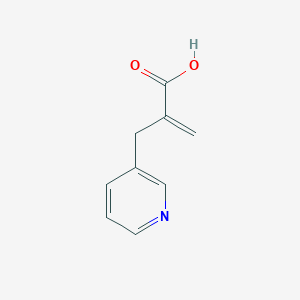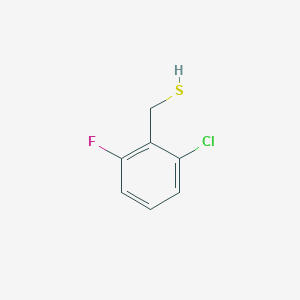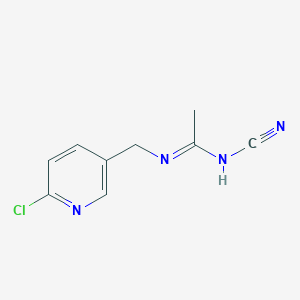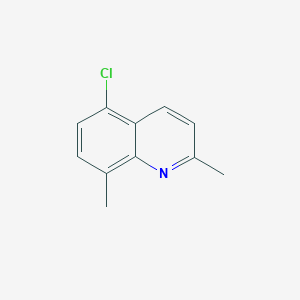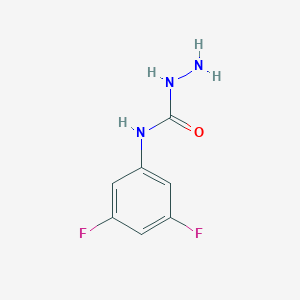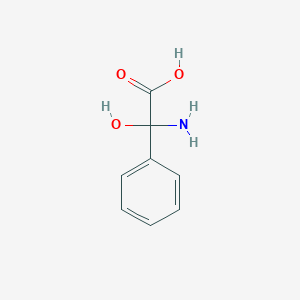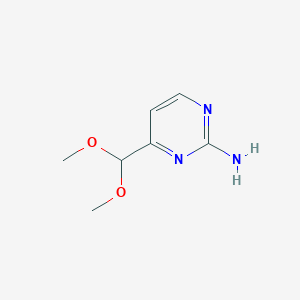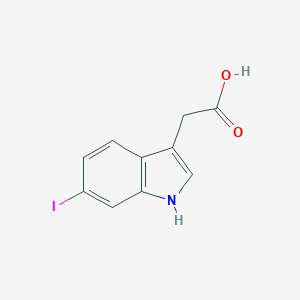
(6-Iodo-1H-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Iodo-1H-indol-3-yl)acetic acid, commonly known as IA-2, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis. IA-2 is a potent modulator of the immune system and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of IA-2 is not fully understood. However, it is believed to modulate the immune system by interacting with immune cells such as T cells and dendritic cells. IA-2 has been shown to inhibit the activation of T cells and the production of cytokines, which are involved in the immune response. IA-2 has also been shown to promote the differentiation of regulatory T cells, which are important in preventing autoimmune diseases.
Biochemical and Physiological Effects
IA-2 has various biochemical and physiological effects. It has been shown to modulate the immune system by inhibiting the activation of T cells and the production of cytokines. IA-2 has also been shown to promote the differentiation of regulatory T cells. In addition, IA-2 has been shown to have anti-inflammatory effects and has been used to study the role of inflammation in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
IA-2 has several advantages as a research tool. It is a potent modulator of the immune system and has been shown to have various biochemical and physiological effects. IA-2 is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to the use of IA-2 in lab experiments. IA-2 is a relatively new compound, and its mechanism of action is not fully understood. In addition, IA-2 is a potent modulator of the immune system, making it difficult to determine the specific effects of the compound on different immune cells.
Zukünftige Richtungen
There are several future directions for the study of IA-2. One direction is to further investigate the mechanism of action of IA-2. Understanding how IA-2 modulates the immune system could lead to the development of new treatments for autoimmune diseases and cancer. Another direction is to study the effects of IA-2 on different immune cells. This could help researchers understand the specific effects of the compound on different immune cells and could lead to the development of more targeted treatments. Finally, future studies could investigate the potential use of IA-2 in combination with other compounds to enhance its effects on the immune system.
Synthesemethoden
The synthesis of IA-2 involves a series of chemical reactions that result in the formation of the final product. The most commonly used method for synthesizing IA-2 is through the reaction of 6-iodoindole with chloroacetic acid in the presence of a base. This reaction yields IA-2 as a white crystalline powder. Other methods of synthesis include the reaction of 6-iodoindole with ethyl bromoacetate or ethyl chloroacetate.
Wissenschaftliche Forschungsanwendungen
IA-2 has been extensively studied for its potential use in various research applications. One of its most significant applications is in the field of immunology. IA-2 has been shown to be a potent modulator of the immune system and has been used to study the role of immune cells in autoimmune diseases such as type 1 diabetes. IA-2 has also been used to study the effects of immune cells on cancer development and progression.
Eigenschaften
CAS-Nummer |
191674-60-9 |
|---|---|
Produktname |
(6-Iodo-1H-indol-3-yl)acetic acid |
Molekularformel |
C10H8INO2 |
Molekulargewicht |
301.08 g/mol |
IUPAC-Name |
2-(6-iodo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8INO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) |
InChI-Schlüssel |
KAAAYLDNUFOXMT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1I)NC=C2CC(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1I)NC=C2CC(=O)O |
Synonyme |
1H-Indole-3-aceticacid,6-iodo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



